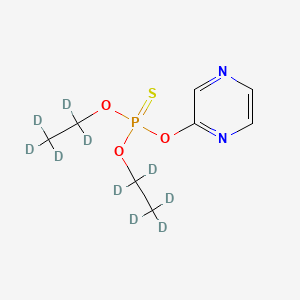
Butyric-3,3,4,4,4-D5 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyric-3,3,4,4,4-D5 acid is a deuterium-labeled form of butyric acid, where five hydrogen atoms are replaced by deuterium. This isotopically labeled compound is used extensively in scientific research due to its unique properties and applications. The molecular formula of this compound is C4H3D5O2, and it has a molecular weight of 93.14 g/mol .
Mécanisme D'action
Target of Action
It is known that butyric acid, a closely related compound, has been shown to interact with various cellular targets, including g-protein coupled receptors and histone deacetylases .
Mode of Action
Butyric acid, its non-deuterated analog, is known to act as a histone deacetylase inhibitor, which can lead to changes in gene expression .
Biochemical Pathways
Butyric acid is known to be involved in various biochemical pathways, including those related to short-chain fatty acid metabolism .
Result of Action
Butyric acid has been shown to have various effects, including promoting the expansion of regulatory t cells .
Analyse Biochimique
Biochemical Properties
Butyric acid is a short-chain fatty acid that can influence glucose and lipid metabolism .
Cellular Effects
The cellular effects of Butyric-3,3,4,4,4-D5 acid are not well-documented. Its parent compound, butyric acid, has been shown to have significant effects on cells. For instance, it has been reported to reduce high-fat diet-related metabolic disturbances and improve intestinal barrier function .
Temporal Effects in Laboratory Settings
After three years, the compound should be re-analyzed for chemical purity before use .
Metabolic Pathways
Butyric acid, the parent compound, is involved in the butanoate metabolism pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butyric-3,3,4,4,4-D5 acid typically involves the deuteration of butyric acid. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms at the desired positions in the butyric acid molecule .
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using deuterium-labeled substrates. For instance, Clostridium tyrobutyricum can be used to ferment glucose or xylose in a medium enriched with deuterium oxide (D2O), resulting in the production of deuterium-labeled butyric acid .
Analyse Des Réactions Chimiques
Types of Reactions: Butyric-3,3,4,4,4-D5 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce deuterium-labeled butyric acid derivatives.
Reduction: Reduction reactions can convert it into deuterium-labeled butanol.
Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Deuterium-labeled butyric acid derivatives.
Reduction: Deuterium-labeled butanol.
Substitution: Various deuterium-labeled butyric acid esters and amides.
Applications De Recherche Scientifique
Butyric-3,3,4,4,4-D5 acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of butyric acid metabolism.
Biology: It helps in studying the effects of butyric acid on cellular processes, including gene expression and cell differentiation.
Medicine: It is used in research related to gastrointestinal health, as butyric acid is known to have beneficial effects on gut microbiota and inflammation.
Industry: It is used in the production of deuterium-labeled compounds for various industrial applications.
Comparaison Avec Des Composés Similaires
- Butyric-3,3-d2 acid
- Butyric-4,4,4-d3 acid
- Butyric-d7 acid
Comparison: Butyric-3,3,4,4,4-D5 acid is unique due to the specific placement of deuterium atoms, which makes it particularly useful in detailed metabolic studies. Compared to other deuterium-labeled butyric acids, it provides more precise information on the metabolic pathways and mechanisms involving butyric acid .
Propriétés
IUPAC Name |
3,3,4,4,4-pentadeuteriobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIUCNNQQJTOY-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)
![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)




![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)

